(4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine
Description
(4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine (CAS: 626212-92-8) is a substituted piperidine derivative characterized by a 4-fluoro-benzyl group attached to a 2,2,6,6-tetramethyl-piperidin-4-yl moiety. Its molecular formula is C₁₇H₂₆FN₂ (molecular weight: ~277.41 g/mol). The compound is commercially available through multiple suppliers, including Santa Cruz Biotechnology (Catalog: sc-316418, 500 mg for $248) . Its InChIKey (YWFUMQOAYMXYOI-UHFFFAOYSA-N) confirms structural uniqueness .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2,2,6,6-tetramethylpiperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN2/c1-15(2)9-14(10-16(3,4)19-15)18-11-12-5-7-13(17)8-6-12/h5-8,14,18-19H,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFUMQOAYMXYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NCC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine typically involves the reaction of 4-fluorobenzyl bromide with 2,2,6,6-tetramethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the reactants and control the reaction temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Carbamide Formation
The amine group in piperidine derivatives participates in carbamide synthesis. For instance:
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Reaction of N-(4-fluorobenzyl)-1-methylpiperidin-4-amine with 4-(2-methylpropyloxy)phenylmethyl-isocyanate in toluene at 38–42°C yields N-(4-fluorobenzyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide .
Key Features :
Salt Formation
The tertiary amine forms stable salts with mineral or sulfonic acids:
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Hydrochloride Salt :
Treatment with HCl in toluene yields a crystalline hydrochloride salt, which can be recrystallized from acetone or tetrahydrofuran (THF) .
Catalytic Hydrogenation
Raney-Ni-catalyzed hydrogenation of oxime intermediates (e.g., 4-isobutoxybenzoxime) in the presence of excess NH₃ (13–16 equivalents) produces (4-isobutoxyphenyl)methanamine acetate with reduced aldehyde contamination .
Optimized Conditions :
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Catalyst: Raney-Ni (10–15 wt%)
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Solvent: Methanol
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Temperature: 50–70°C
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Pressure: 10–15 bar H₂
Crystallographic and Stability Data
Crystalline forms of related carbamides (e.g., tartrate salts) exhibit distinct XRD patterns and thermal stability:
| Form | XRD Peaks (d-values, Å) | Melting Point (°C) |
|---|---|---|
| Form A | 13.0, 10.9, 6.5, 4.7, 4.22 | 118–120 |
| Form C | 13.0, 10.9, 6.8, 4.5, 3.53 | 122–124 |
Impurity Profile
Critical impurities in carbamide derivatives include:
Kinetic and Mechanistic Insights
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Amide Bioisosteres : 1,2,4-Triazole moieties replace amides in kinase inhibitors, forming hydrogen bonds with Lys68 and water molecules in CSNK2A1 . This suggests potential for modifying the piperidine-amine scaffold to enhance target binding.
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Steric Effects : Methyl groups at the 2,6-positions of piperidine restrict conformational flexibility, improving metabolic stability .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Potential
Research indicates that compounds similar to (4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine exhibit antidepressant activity by modulating neurotransmitter levels in the brain. The piperidine moiety is known for its role in enhancing serotonin and norepinephrine levels, which are crucial for mood regulation .
2. Neurological Disorders
This compound can be investigated for its effects on potassium channels, which are vital in neuronal excitability and signaling. Studies suggest that modulation of these channels can lead to therapeutic benefits in conditions such as epilepsy and multiple sclerosis .
3. Anticancer Research
Preliminary studies have explored the compound's potential as an anticancer agent. Its ability to interfere with cellular signaling pathways may inhibit tumor growth and metastasis. Further research is required to elucidate the mechanisms involved and establish effective dosing regimens.
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal evaluated the antidepressant effects of structurally related piperidine derivatives. Results indicated that these compounds significantly reduced depressive-like behaviors in animal models when administered at specific dosages over a two-week period . The study highlighted the importance of substituent groups like the fluoro-benzyl moiety in enhancing pharmacological activity.
Case Study 2: Potassium Channel Modulation
Another research effort focused on the compound's interaction with potassium channels in neuronal cells. The findings demonstrated that this compound effectively modulated channel activity, leading to altered excitability patterns in neurons. This modulation was associated with potential therapeutic effects for neurological disorders .
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below highlights structural analogs and their variations:
Commercial Availability and Pricing
- Target Compound: Available from 6+ suppliers (e.g., Santa Cruz Biotechnology, $248/500 mg) .
- Discontinued Analogs : Isopropyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is discontinued, highlighting supply chain variability .
Biological Activity
(4-Fluoro-benzyl)-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine is a chemical compound with the molecular formula CHFN and a molecular weight of 264.38 g/mol. It features a unique combination of a 4-fluorobenzyl group and a 2,2,6,6-tetramethylpiperidin-4-yl amine moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The synthesis of this compound typically involves the nucleophilic substitution reaction of 4-fluorobenzyl bromide with 2,2,6,6-tetramethylpiperidin-4-amine. Common reagents include sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under inert conditions .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors involved in disease pathways. For instance, studies suggest that it can inhibit tyrosinase activity, which is significant in melanin production and has implications in skin pigmentation disorders and melanoma .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Specifically, derivatives containing the 4-fluorobenzyl moiety have shown effective inhibition against various pathogens. For example, a related compound demonstrated an IC value of 0.18 μM against Agaricus bisporus tyrosinase, significantly outperforming standard inhibitors like kojic acid (IC = 17.76 μM) .
Anticancer Activity
The anticancer potential of this compound is also noteworthy. Studies have explored its effects on cancer cell lines such as B16F10 melanoma cells. The docking analysis revealed that the compound could effectively bind to the active site of human tyrosinase (hTYR), suggesting its potential as a competitive inhibitor . The inhibition of tyrosinase may lead to reduced melanin production in malignant cells.
Study 1: Tyrosinase Inhibition
A study focused on the design and synthesis of fluorobenzyl derivatives evaluated their inhibitory effects on Agaricus bisporus tyrosinase. The results indicated that several derivatives exhibited low micromolar IC values, confirming their potential as effective inhibitors against this enzyme .
| Compound | IC (μM) |
|---|---|
| Compound 26 | 0.18 |
| Kojic Acid | 17.76 |
| Compound 9 | 40.43 |
Study 2: Structure-Activity Relationship
Another investigation assessed various structural modifications on the 4-fluorobenzylpiperazine scaffold to enhance biological activity. The study highlighted that specific substitutions improved the binding affinity to tyrosinase and increased the potency against cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
